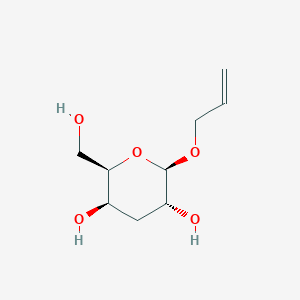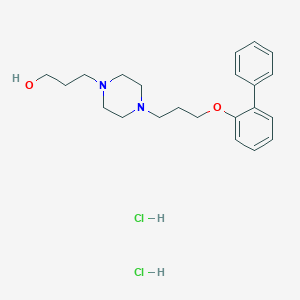
3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride, also known as carvedilol, is a beta-blocker medication used to treat heart failure, high blood pressure, and angina. Carvedilol works by blocking the effects of adrenaline on the heart and blood vessels, which can help to decrease blood pressure and improve heart function. In
Mécanisme D'action
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of adrenaline on these tissues. This leads to a decrease in heart rate, cardiac output, and blood pressure, which can improve heart function and reduce the workload on the heart.
Effets Biochimiques Et Physiologiques
Carvedilol has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving endothelial function. It has also been shown to improve insulin sensitivity and lipid metabolism, which may be beneficial for patients with metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for use in lab experiments, including its availability as a commercially available drug, its well-established safety profile, and its ability to be easily administered to animals. However, there are some limitations to using 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride in lab experiments, including its potential to interact with other drugs and its variable pharmacokinetics in different animal species.
Orientations Futures
There are several future directions for research on 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride, including investigating its potential use in treating other conditions such as liver fibrosis, pulmonary hypertension, and Parkinson's disease. In addition, further research is needed to understand the mechanisms underlying its beneficial effects on these conditions, as well as its potential side effects and interactions with other drugs. Finally, there is a need for more studies to explore the optimal dosing and administration of 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride for different patient populations.
Méthodes De Synthèse
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-biphenylyl-3-chloropropanol with piperazine and subsequent reduction with sodium borohydride. The resulting product is then reacted with 1-chloro-3-(tert-butoxycarbonyl)propan-2-ol to form the final product, which is purified and crystallized to obtain 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride dihydrochloride.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its therapeutic effects on heart failure, high blood pressure, and angina. In addition, it has also been investigated for its potential use in treating other conditions such as liver fibrosis, pulmonary hypertension, and Parkinson's disease. Carvedilol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its beneficial effects on these conditions.
Propriétés
Numéro CAS |
125849-28-7 |
|---|---|
Nom du produit |
3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride |
Formule moléculaire |
C22H32Cl2N2O2 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
3-[4-[3-(2-phenylphenoxy)propyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2.2ClH/c25-18-6-12-23-14-16-24(17-15-23)13-7-19-26-22-11-5-4-10-21(22)20-8-2-1-3-9-20;;/h1-5,8-11,25H,6-7,12-19H2;2*1H |
Clé InChI |
UDFFIBVNHUXKOY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCCO)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Autres numéros CAS |
125849-28-7 |
Synonymes |
4-(3-((1,1'-Biphenyl)-2-yloxy)propyl)-1-piperazineethanol, dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



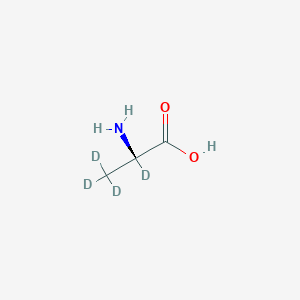
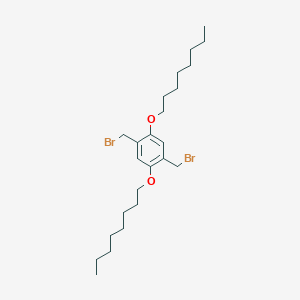
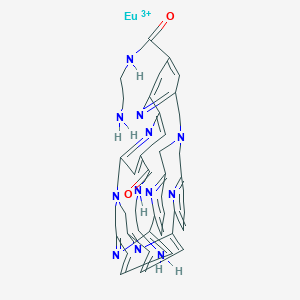
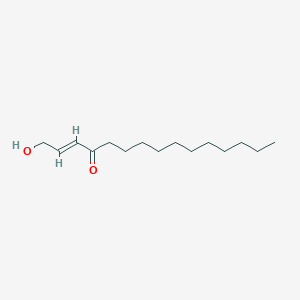
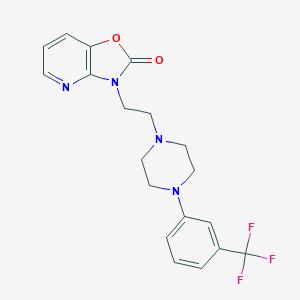
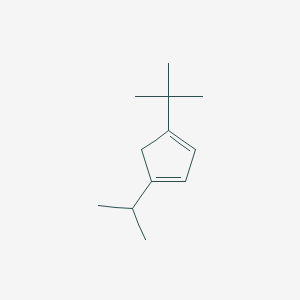
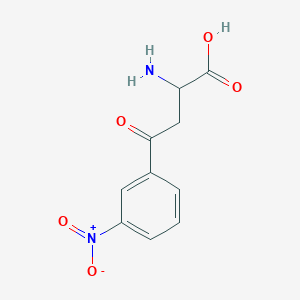
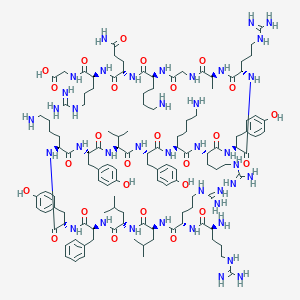
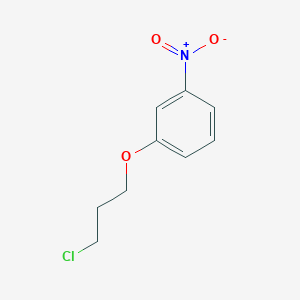
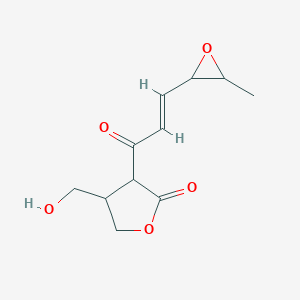
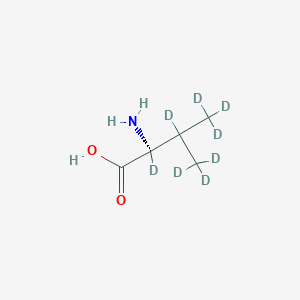
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

